molecular formula C22H25IN2O3 B13821121 2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide

2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide

Cat. No.: B13821121
M. Wt: 492.3 g/mol
InChI Key: IYQVPDMRIOLQMI-WYMPLXKRSA-N
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Description

2-(4-tert-butylphenyl)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, a tert-butylphenyl group, and a hydroxy-iodo-methoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with an electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Hydroxy-Iodo-Methoxyphenyl Group: This step involves the iodination and methoxylation of a phenol derivative, followed by a condensation reaction with the cyclopropanecarbohydrazide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or reduced hydrazide derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and iodo groups may play a crucial role in binding to these targets, while the cyclopropane ring and tert-butylphenyl group contribute to the compound’s overall stability and reactivity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenyl)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide stands out due to its complex structure, which combines multiple functional groups and a cyclopropane ring

Properties

Molecular Formula

C22H25IN2O3

Molecular Weight

492.3 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C22H25IN2O3/c1-22(2,3)15-7-5-14(6-8-15)16-11-17(16)21(27)25-24-12-13-9-18(23)20(26)19(10-13)28-4/h5-10,12,16-17,26H,11H2,1-4H3,(H,25,27)/b24-12+

InChI Key

IYQVPDMRIOLQMI-WYMPLXKRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C/C3=CC(=C(C(=C3)I)O)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=CC(=C(C(=C3)I)O)OC

Origin of Product

United States

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